Cas no 667443-20-1 (6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide)

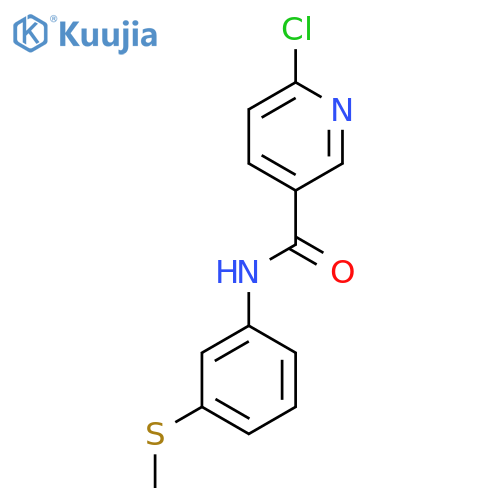

667443-20-1 structure

商品名:6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide

6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-N-[3-(methylthio)phenyl]-3-pyridinecarboxamide

- 6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide

- CHEMBL1403034

- AKOS000158321

- MLS000566004

- 6-chloro-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide

- HMS2189M22

- 667443-20-1

- EN300-14401163

- STK444403

- Z28149584

- SMR000153144

- 6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide

-

- インチ: 1S/C13H11ClN2OS/c1-18-11-4-2-3-10(7-11)16-13(17)9-5-6-12(14)15-8-9/h2-8H,1H3,(H,16,17)

- InChIKey: OEVQDEZPDAIMHG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=N1)C(NC1C=CC=C(C=1)SC)=O

計算された属性

- せいみつぶんしりょう: 278.0280618g/mol

- どういたいしつりょう: 278.0280618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 67.3Ų

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 366.8±37.0 °C(Predicted)

- 酸性度係数(pKa): 11.17±0.70(Predicted)

6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14401163-1000mg |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90.0% | 1000mg |

$557.0 | 2023-09-29 | |

| Enamine | EN300-14401163-10000mg |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90.0% | 10000mg |

$2393.0 | 2023-09-29 | |

| Enamine | EN300-14401163-100mg |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90.0% | 100mg |

$490.0 | 2023-09-29 | |

| Enamine | EN300-14401163-250mg |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90.0% | 250mg |

$513.0 | 2023-09-29 | |

| Enamine | EN300-14401163-5000mg |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90.0% | 5000mg |

$1614.0 | 2023-09-29 | |

| Enamine | EN300-14401163-0.05g |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90% | 0.05g |

$212.0 | 2023-07-10 | |

| Enamine | EN300-14401163-50mg |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90.0% | 50mg |

$468.0 | 2023-09-29 | |

| Enamine | EN300-14401163-500mg |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90.0% | 500mg |

$535.0 | 2023-09-29 | |

| Enamine | EN300-14401163-2500mg |

6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide |

667443-20-1 | 90.0% | 2500mg |

$1089.0 | 2023-09-29 |

6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

667443-20-1 (6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量